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Abstract
Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder

characterized by progressive heterotopic ossification (HO), the formation of bone in soft and

connective tissues. The disease is driven by gain-of-function mutations in the ACVR1 gene,

which encodes the Activin A receptor type I (ACVR1), also known as activin receptor-like kinase

2 (ALK2), a bone morphogenetic protein (BMP) type I receptor. This hyperactivity of ALK2

leads to aberrant downstream signaling and subsequent bone formation. LDN-212854 is a

potent and selective small molecule inhibitor of BMP type I receptor kinases, with a notable

bias for ALK2. Developed as a derivative of earlier compounds like dorsomorphin and LDN-

193189, LDN-212854 offers significantly improved selectivity for BMP pathways over the

closely related TGF-β and Activin signaling pathways. This technical guide provides an in-depth

overview of LDN-212854, summarizing its mechanism of action, key quantitative data from

preclinical studies, detailed experimental protocols, and its application in FOP research.

Introduction to FOP and the BMP Signaling Pathway
FOP is caused by mutations in the ACVR1 gene, with the most common mutation being a

substitution at codon 206 (c.617G>A; R206H), which accounts for approximately 97% of cases.

[1] This mutation renders the ALK2 receptor hyperactive, leading to excessive signaling through

the BMP pathway.[2][3]
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The canonical BMP signaling cascade is initiated when a BMP ligand binds to a

heterotetrameric complex of type I and type II serine/threonine kinase receptors.[4][5] The

constitutively active type II receptor then phosphorylates and activates the type I receptor (e.g.,

ALK2). Activated ALK2, in turn, phosphorylates the downstream effector proteins, SMADs 1, 5,

and 8/9. These phosphorylated SMADs form a complex with SMAD4, which then translocates

to the nucleus to regulate the transcription of target genes involved in osteogenesis.[1] In FOP,

the mutated ALK2 receptor can be activated by ligands like Activin A, which do not normally

trigger this pathway, leading to uncontrolled bone formation.[1]

LDN-212854: Mechanism of Action and Selectivity
LDN-212854 is an ATP-competitive inhibitor that targets the kinase domain of BMP type I

receptors.[6] It belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, derived from the

first-generation BMP inhibitor, dorsomorphin.[4][6] The key innovation in LDN-212854 is the

substitution of a 5-quinoline moiety, which significantly enhances its selectivity for ALK2.[6]

The crystal structure of ALK2 in complex with LDN-212854 reveals that the compound binds to

the kinase hinge region, forming a hydrogen bond with His286.[6][7] Its increased selectivity is

attributed to a distinct pattern of water-mediated hydrogen bonds involving Lys235 and Glu248

in the inactive kinase conformation, a feature that is less favorable in other receptors like ALK3

and ALK5.[6][8][9][10] This structural basis explains its potent and preferential inhibition of

ALK2.

Below is a diagram illustrating the BMP signaling pathway in FOP and the inhibitory action of

LDN-212854.
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Figure 1. FOP Pathophysiology and LDN-212854 Mechanism of Action.
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Quantitative Data and In Vitro Efficacy
LDN-212854 demonstrates low nanomolar potency against ALK2 and high selectivity over

other kinases. The tables below summarize the inhibitory concentrations (IC₅₀) from key

preclinical studies.

Table 1: IC₅₀ Values for LDN-212854 Against BMP/TGF-β
Family Receptors

Target Kinase Assay Type IC₅₀ (nM)
Selectivity vs.
ALK2

Reference

ALK2 (ACVR1) Kinase Assay 1.3 - [11]

ALK1 (ACVRL1) Kinase Assay 2.4 1.8x [11]

caALK2 BRE-Luciferase ~10 - [12]

caALK3

(BMPR1A)
BRE-Luciferase 153 ~15x [12]

ALK5 (TGFBR1) Kinase Assay >12,000 >9000x [4][12]

caALK refers to constitutively active forms of the receptor used in cell-based assays.

Table 2: IC₅₀ Values of LDN-212854 in Cell-Based
Functional Assays
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Assay Cell Line
Ligand/Stim
ulus

Measured
Output

IC₅₀ (nM) Reference

Osteogenic

Differentiation
C2C12

BMP6 (ALK2-

dependent)

Alkaline

Phosphatase
~10 [12]

Osteogenic

Differentiation
C2C12

BMP4 (ALK3-

dependent)

Alkaline

Phosphatase
40.5 [12]

Hepcidin

Expression
HepG2

IL-6 (ALK3-

dependent)

Hepcidin

mRNA
~125 [12]

SMAD1/5/8

Phosphorylati

on

BMPR2-/-

cells
BMP7

pSMAD1/5/8

levels
37 [11]

Table 3: Off-Target Kinase Inhibition Profile
Significant off-target activity was noted for a few kinases, particularly at higher concentrations.

Off-Target Kinase IC₅₀ (nM) Reference

RIPK2 < 100 [12]

ABL1 < 100 [12]

PDGFR-β < 100 [12]

These data highlight the compound's potent inhibition of ALK2 and its functional consequences

on osteogenic differentiation. The >9000-fold selectivity against ALK5 is a significant

advantage, potentially minimizing side effects associated with inhibiting the TGF-β pathway.[6]

[12]

In Vivo Efficacy in FOP Models
LDN-212854 has demonstrated significant efficacy in preventing heterotopic ossification in

mouse models of FOP.
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Inducible caALK2Q207D Transgenic Mouse Model: In this model, localized expression of a

constitutively active form of ALK2 is induced by an adenoviral Cre recombinase injection.[13]

Treatment with LDN-212854 (e.g., 6 mg/kg, intraperitoneal injection, twice daily) potently

inhibited the formation of heterotopic bone, preserving limb mobility and function in the

majority of treated mice.[4][11][12] The efficacy was comparable to that of the less selective

inhibitor LDN-193189.[4][12]

ACVR1R206H Knock-in Mouse Model: This model more accurately reflects the human FOP

genetic landscape.[13][14] LDN-212854 has also shown notable efficacy in this model.[6]

These in vivo studies confirm that the selective inhibition of ALK2 by LDN-212854 is a viable

therapeutic strategy for preventing HO in FOP.

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below

are generalized protocols for key assays used to characterize ALK2 inhibitors like LDN-
212854.

In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the phosphorylation activity of

a purified kinase.

Objective: To determine the IC₅₀ of LDN-212854 against ALK2 and other kinases.

Materials:

Recombinant purified ALK2 kinase domain

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™)

Substrate (e.g., generic peptide substrate like Myelin Basic Protein)

LDN-212854 stock solution (in DMSO)
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96-well plates

ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiolabeling methods

Protocol:

Prepare serial dilutions of LDN-212854 in DMSO and then dilute into the kinase buffer.

Add the diluted compound or vehicle (DMSO control) to the wells of a 96-well plate.

Add the ALK2 enzyme and substrate solution to each well and incubate briefly at room

temperature.

Initiate the kinase reaction by adding ATP.

Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

Stop the reaction (e.g., by adding ADP-Glo™ Reagent).

Measure the remaining ATP (luminescence) or the incorporation of ³²P into the substrate.

Calculate the percentage of inhibition for each compound concentration relative to the

vehicle control.

Plot the inhibition data against the logarithm of the compound concentration and fit to a

dose-response curve to determine the IC₅₀ value.

C2C12 Cell Alkaline Phosphatase (ALP) Assay
This cell-based assay measures a key marker of osteoblast differentiation.

Objective: To assess the functional inhibition of BMP-induced osteogenic differentiation by

LDN-212854.

Materials:

C2C12 myoblast cell line

DMEM, 10% FBS, Penicillin-Streptomycin
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Recombinant BMP6 or BMP4

LDN-212854

ALP assay buffer and substrate (e.g., p-nitrophenyl phosphate, pNPP)

96-well cell culture plates

Protocol:

Seed C2C12 cells in 96-well plates and allow them to attach overnight.

Replace the medium with low-serum medium (e.g., 0.5% FBS).

Pre-treat the cells with serial dilutions of LDN-212854 for 1-2 hours.

Add BMP ligand (e.g., BMP6 to assess ALK2-mediated signaling or BMP4 for ALK3) to

stimulate differentiation.

Incubate for 72 hours.

Wash the cells with PBS and lyse them with a lysis buffer (e.g., Triton X-100 based).

Add the ALP substrate (pNPP) to the cell lysate and incubate at 37°C until a yellow color

develops.

Measure the absorbance at 405 nm using a plate reader.

Normalize ALP activity to total protein content (e.g., via BCA assay).

Calculate the IC₅₀ for inhibition of BMP-induced ALP activity.

The workflow for this type of cell-based assay is visualized below.
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Figure 2. General Workflow for a Cell-Based Osteogenic Assay.
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Summary and Future Directions
LDN-212854 represents a significant advancement in the development of targeted therapies

for FOP. Its high potency and, crucially, its selectivity for ALK2 over other BMP and TGF-β

receptors, make it a valuable tool for dissecting the specific roles of ALK2 in both normal

physiology and disease.[12] Preclinical data strongly support its efficacy in preventing

heterotopic ossification in relevant animal models.[4][12]

The logical relationship between the disease, its genetic cause, and the therapeutic

intervention is summarized in the diagram below.
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Figure 3. Logical Framework for LDN-212854 Intervention in FOP.
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While LDN-212854 itself has not advanced into clinical trials, it has been a foundational

research tool that has paved the way for other selective ALK2 inhibitors currently under clinical

investigation.[15] Future research will likely focus on optimizing the pharmacokinetic properties

and minimizing the off-target effects of ALK2 inhibitors to develop a safe and effective

treatment for FOP. The data and protocols presented here provide a comprehensive resource

for scientists continuing this vital work.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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